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Compound of Interest

Compound Name: Fmoc-D-Pen(Trt)-OH

Cat. No.: B613481

For researchers, scientists, and drug development professionals, this in-depth technical guide
provides a detailed overview of the core features, experimental protocols, and key applications
of the amino acid derivative, Fmoc-D-Pen(Trt)-OH.

Core Features of Fmoc-D-Pen(Trt)-OH

Fmoc-D-Pen(Trt)-OH, or N-a-Fmoc-S-trityl-D-penicillamine, is a protected amino acid
derivative crucial for solid-phase peptide synthesis (SPPS).[1][2] Its unique structure, featuring
the fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups, allows for the strategic
and selective synthesis of peptides with specific functionalities.[1] The D-configuration is
particularly important for creating peptides that can target chiral receptors, such as opioid
receptors.[1]

The penicillamine backbone, a 3,3-dimethyl cysteine analog, introduces steric hindrance that
helps to rigidify disulfide bonds in the resulting peptides.[1] This increased conformational
stability can lead to enhanced receptor affinity and metabolic stability, which are desirable
properties in drug development. Peptides containing penicillamine have shown a five-fold
higher affinity for d-opioid receptors compared to their linear cysteine counterparts.

Chemical Structure and Protective Groups

The chemical structure of Fmoc-D-Pen(Trt)-OH is characterized by two key protecting groups:

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b613481?utm_src=pdf-interest
https://www.benchchem.com/product/b613481?utm_src=pdf-body
https://www.benchchem.com/product/b613481?utm_src=pdf-body
https://www.benchchem.com/product/b613481?utm_src=pdf-body
https://www.benchchem.com/product/b613481
https://chempep.com/product/fmoc-d-pentrt-oh/
https://www.benchchem.com/product/b613481
https://www.benchchem.com/product/b613481
https://www.benchchem.com/product/b613481
https://www.benchchem.com/product/b613481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile group protects the a-amino
group of the D-penicillamine. It is typically removed using a secondary amine, most
commonly piperidine, in a polar aprotic solvent like dimethylformamide (DMF).

o Trt (Trityl) group: This acid-labile group protects the thiol side chain of the D-penicillamine.
The bulky trityl group effectively prevents oxidation and other unwanted side reactions of the
sulfur atom during peptide synthesis. It is cleaved under acidic conditions, typically with
trifluoroacetic acid (TFA).

The orthogonality of these protecting groups is fundamental to modern peptide synthesis,
allowing for the selective deprotection and modification of the amino acid within the growing
peptide chain.

Quantitative Data

A summary of the key quantitative data for Fmoc-D-Pen(Trt)-OH is presented in the table
below for easy reference and comparison.

Property Value Source(s)
Molecular Formula C39H35NO4S

Molecular Weight 613.78 g/mol

CAS Number 201532-01-6

Melting Point ~418.8°C

Density 1.2 g/cm3

Optical Activity (Ja]/D) +33£2°, ¢ = 1 in methanol

Purity (HPLC) >95.5%

Soluble in Chloroform,
Dichloromethane, Ethyl
N Acetate, DMSO, Acetone.
Solubility Requires heating (37°C) and
sonication for dissolution in

some solvents.
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Experimental Protocols
Synthesis of Fmoc-D-Pen(Trt)-OH

The synthesis of Fmoc-D-Pen(Trt)-OH involves a stepwise protection strategy of the D-
penicillamine amino acid.

Step 1: Amino Group Protection

e React D-penicillamine with Fmoc-Cl in the presence of sodium carbonate at a pH of 8-9.
e This reaction yields Fmoc-D-Pen-OH.

Step 2: Thiol Group Protection

» Treat the resulting Fmoc-D-Pen-OH with trityl chloride (Trt-Cl).

e The reaction is carried out in the presence of triethylamine in a solvent such as
dichloromethane (DCM).

e This step introduces the Trt group, producing the final Fmoc-D-Pen(Trt)-OH product.

Incorporation of Fmoc-D-Pen(Trt)-OH in Solid-Phase
Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating Fmoc-D-Pen(Trt)-OH into a peptide
chain using standard Fmoc-based SPPS.

Materials and Reagents:

e Fmoc-D-Pen(Trt)-OH

Appropriate solid support resin (e.g., Rink Amide resin)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

20% (v/v) Piperidine in DMF
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Coupling reagents (e.g., HATU, HBTU)

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water)

Cold diethyl ether

Protocol:

Resin Swelling: Swell the solid support resin in DMF.

e Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group
from the N-terminus of the growing peptide chain.

e Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved
Fmoc adduct.

e Coupling of Fmoc-D-Pen(Trt)-OH:

o In a separate vessel, pre-activate Fmoc-D-Pen(Trt)-OH by dissolving it with a coupling
reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF. The use of potent coupling
reagents is recommended to overcome the steric hindrance of the Trt group. To minimize
racemization, low-temperature coupling (0—4°C) and the use of HATU/HOAt activators are
suggested.

o Add the activated Fmoc-D-Pen(Trt)-OH solution to the deprotected peptide-resin.
o Agitate the mixture at room temperature for the recommended coupling time.
e Washing: Wash the resin with DMF to remove unreacted reagents.

o Repeat: Repeat the deprotection and coupling steps for subsequent amino acids in the
peptide sequence.

o Final Cleavage and Deprotection:
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o Once the peptide synthesis is complete, treat the resin with a cleavage cocktail containing
TFA to cleave the peptide from the resin and remove the Trt and other side-chain
protecting groups.

o The solution will often turn yellow or orange due to the release of the trityl cation.
o Filter the resin and collect the filtrate containing the cleaved peptide.
o Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

o Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet
with cold ether.

Key Applications in Research and Drug
Development

Fmoc-D-Pen(Trt)-OH is a valuable building block in several areas of scientific research:

Peptide Synthesis: It is widely used in SPPS to create peptides with specific sequences and
functionalities.

Drug Development: Peptides synthesized using this compound can serve as therapeutic
agents or as tools for drug discovery. For instance, it has been used to synthesize analogs of
cyclic lanthionine enkephalin, which are selective ligands for the &-opioid receptor.

Protein Engineering: The compound is used to synthesize peptides that can be incorporated
into proteins to study structure-function relationships.

Enhanced Drug Delivery: It has been utilized in the synthesis of cell-penetrating peptides
(CPPs) to facilitate the intracellular delivery of drugs like methotrexate, improving their
efficacy against cancer cells while minimizing cytotoxicity.

Copper(l) Chelation: Tripodal derivatives synthesized from Fmoc-D-Pen(Trt)-OH have been
shown to be effective copper(l) chelators.

Visualizing Workflows and Relationships
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Logical Relationship of Protective Groups
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Caption: Orthogonal protection and deprotection strategy for Fmoc-D-Pen(Trt)-OH.

Experimental Workflow for SPPS Incorporation
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Caption: Step-by-step workflow for incorporating Fmoc-D-Pen(Trt)-OH in SPPS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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